molecular formula C13H24N6O B5577628 N-(tert-butyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine

N-(tert-butyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5577628
M. Wt: 280.37 g/mol
InChI Key: FIQBHPKVBIZGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl imines, a related compound, are highly versatile intermediates in the asymmetric synthesis of amines. They are prepared from enantiomerically pure tert-butanesulfinamide and activated by the tert-butanesulfinyl group for nucleophilic addition. This group is easily removed post-addition (Ellman, Owens, & Tang, 2002).
  • Reaction with Nucleophiles : The reaction of a similar compound, 2,4,6-tris[di(tert-butoxycarbonyl)nitromethyl]-1,3,5-triazine, with various nucleophiles like ammonia and morpholine has been studied, highlighting the potential to substitute certain groups in similar triazine compounds (Shastin, Godovikova, & Korsunskii, 2003).

Molecular Structure Analysis

  • Structural Characterization of Substituted Triazine Ring : A study on a sterically demanding triazine, similar in structure, showcased its efficient multi-step synthesis and solid-state molecular structure, providing insights into the molecular architecture of such compounds (Werlé et al., 2017).

Chemical Reactions and Properties

  • Mannich Reaction : A related triazine compound did not incorporate secondary amines significantly in its Mannich reaction under alkaline conditions. This suggests specific reactivity patterns for triazine derivatives in such reactions (Ebi, Brain, & Udeala, 1996).
  • Reactivity Study : The reactivity of a fused derivative of 1,2,4-triazines was studied, showcasing the synthesis and reactivity under various conditions. This provides an understanding of the reactivity patterns of triazine derivatives (Mironovich & Shcherbinin, 2014).

Physical Properties Analysis

  • Synthesis of N-Heterocycles : The synthesis of C-substituted morpholines and piperazines, which are structurally related to the target compound, reveals details about the synthesis process and physical properties of such compounds (Matlock et al., 2015).

Scientific Research Applications

Electrochemical Reduction Studies

N-(tert-butyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine, known as terbuthylazine, is an important herbicide used in various European countries and the United States. Research by Brown (2018) delved into the electrochemical reduction of terbuthylazine under acidic conditions. The study employed various techniques, including GC/MS, IR, and 1H NMR spectroscopy, to analyze post-electrolysis products, shedding light on the compound's behavior under such conditions.

Environmental and Agricultural Applications

A study by Boudesocque et al. (2008) explored the use of a low-cost biosorbent for removing pesticides, including terbuthylazine, from wastewater. The research highlighted the effectiveness of a lignocellulosic substrate in adsorbing pesticides, proving its utility in environmental cleanup and agricultural contexts.

Synthesis and Structural Studies

Research into the synthesis and structure of compounds related to N-(tert-butyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine has been extensive. D’hooghe et al. (2006) conducted a study on the synthesis of cis-3,5-disubstituted morpholine derivatives, contributing to the understanding of complex chemical structures and their synthesis pathways.

Antimicrobial Activity Research

A study by Bektaş et al. (2010) focused on the synthesis of new 1,2,4-triazole derivatives, examining their antimicrobial activities. This research is pivotal in exploring the potential of triazine derivatives in developing new antimicrobial agents.

Environmental Impact Assessment

The work of Dahl and Blanck (1996) investigated the environmental impact of Irgarol 1051, a compound related to N-(tert-butyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine. Their study on marine periphyton communities revealed significant ecological effects, emphasizing the need for understanding the environmental implications of such chemicals.

Synthesis Techniques and Applications

Further research into the synthesis techniques and applications of related compounds includes work by Matlock et al. (2015) and Quednow and Püttmann (2009). These studies contribute to a broader understanding of the chemical's various synthesis methods and its environmental persistence.

properties

IUPAC Name

2-N-tert-butyl-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N6O/c1-5-14-10-15-11(18-13(2,3)4)17-12(16-10)19-6-8-20-9-7-19/h5-9H2,1-4H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQBHPKVBIZGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N2CCOCC2)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.